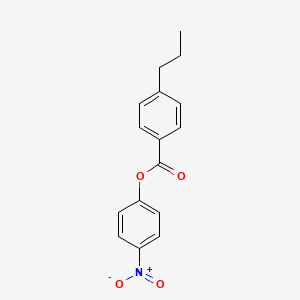
chromium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium-nickel compounds, often referred to as nickel-chromium alloys, are a family of alloys composed primarily of nickel and chromium. These compounds are known for their exceptional resistance to oxidation and corrosion, making them valuable in various industrial applications. The most common form of these alloys is nichrome, which typically contains around 80% nickel and 20% chromium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chromium-nickel alloys involves several steps. Initially, the raw materials, including nickel and chromium, are melted together in a furnace. This process can be conducted in an atmosphere, vacuum, or under the protection of inert gas to prevent oxidation . The melting temperature is maintained between 3000°C to 5600°C. After melting, the alloy is refined and cast into ingots or continuously cast into desired shapes .
Industrial Production Methods: Industrial production of chromium-nickel alloys often involves the use of electric arc furnaces or induction furnaces. The raw materials are charged into the furnace, melted, and then refined to remove impurities. The molten alloy is then cast into molds or processed through continuous casting methods to produce sheets, wires, or other forms .
Análisis De Reacciones Químicas
Types of Reactions: Chromium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the formation of a protective chromium oxide layer when the alloy is heated in air. This layer prevents further oxidation and enhances the alloy’s resistance to corrosion .
Common Reagents and Conditions: Common reagents used in reactions involving chromium-nickel alloys include oxygen, sulfuric acid, and hydrochloric acid. For instance, when exposed to oxygen at high temperatures, the alloy forms a stable chromium oxide layer . In acidic conditions, the alloy may undergo corrosion, but the presence of chromium helps to mitigate this effect by forming a passive layer .
Major Products Formed: The major products formed from reactions involving chromium-nickel alloys include chromium oxide (Cr2O3) and nickel oxide (NiO). These oxides contribute to the alloy’s high-temperature stability and resistance to corrosion .
Aplicaciones Científicas De Investigación
Chromium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their stability and resistance to oxidation . In biology and medicine, these alloys are used in medical implants and dental restorations because of their biocompatibility and resistance to corrosion . In industry, they are employed in the manufacture of heating elements, resistance wires, and high-temperature equipment .
Mecanismo De Acción
The primary mechanism by which chromium-nickel alloys exert their effects is through the formation of a protective oxide layer. When exposed to high temperatures or corrosive environments, chromium in the alloy reacts with oxygen to form chromium oxide (Cr2O3). This oxide layer is thermodynamically stable and impervious to further oxidation, thereby protecting the underlying metal . Additionally, the presence of nickel enhances the alloy’s mechanical strength and ductility .
Comparación Con Compuestos Similares
Chromium-nickel alloys can be compared to other transition metal alloys such as stainless steel, which contains chromium, nickel, and iron. While stainless steel is widely used for its corrosion resistance and mechanical properties, chromium-nickel alloys like nichrome are specifically valued for their high electrical resistivity and stability at elevated temperatures . Other similar compounds include nickel-copper alloys and nickel-iron alloys, which have different properties and applications based on their composition .
List of Similar Compounds:- Stainless steel (chromium, nickel, iron)
- Nickel-copper alloys
- Nickel-iron alloys
Chromium-nickel alloys stand out due to their unique combination of high-temperature stability, corrosion resistance, and electrical resistivity, making them indispensable in various scientific and industrial applications.
Propiedades
Número CAS |
66104-17-4 |
|---|---|
Fórmula molecular |
Cr3Ni2 |
Peso molecular |
273.38 g/mol |
Nombre IUPAC |
chromium;nickel |
InChI |
InChI=1S/3Cr.2Ni |
Clave InChI |
GVONEOXHRLLYIQ-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Cr].[Ni].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


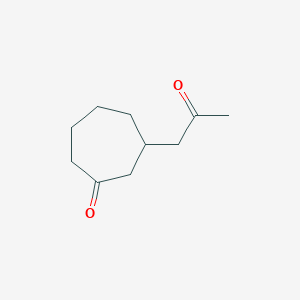
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)

![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)

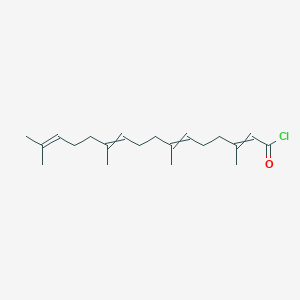

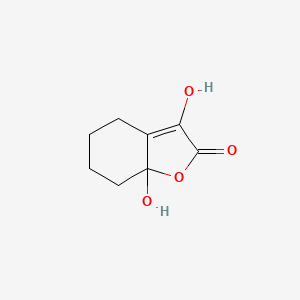
![4-[(4-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14484462.png)

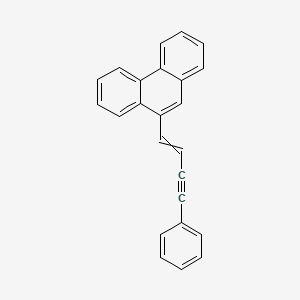
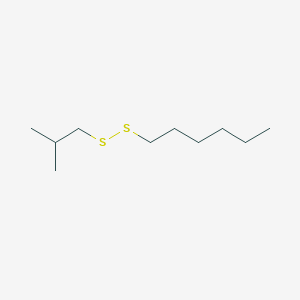
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
